molecular formula C27H44O8 B191910 Muristerone a CAS No. 38778-30-2

Muristerone a

Cat. No.: B191910
CAS No.: 38778-30-2
M. Wt: 496.6 g/mol
InChI Key: LRJUYAVTHIEHAI-LHBNDURVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Muristerone A, a phytoecdysteroid compound, primarily targets the ecdysteroid receptor (EcR) . This receptor is a nuclear hormone receptor that plays a crucial role in insect development .

Mode of Action

This compound interacts with its target, the ecdysteroid receptor, by forming a heterodimer with another nuclear hormone receptor known as Ultraspiracle . This complex then binds to the ecdysone receptor , initiating a cascade of events that lead to the expression of genes regulated by the ecdysone receptor .

Biochemical Pathways

The interaction of this compound with the ecdysteroid receptor influences several biochemical pathways. For instance, it has been shown to inhibit apoptosis at the level of caspase-8 activation, an effect that can be neutralized by inhibitors of phosphatidylinositol-3-kinase/Akt, protein kinase C, and mitogen-activated protein kinase .

Pharmacokinetics

It is known that this compound is soluble in pyridine, methanol, and ethanol , which may influence its bioavailability.

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been shown to stimulate the transcription of Bcl-XL mRNA , a protein that inhibits programmed cell death or apoptosis. Additionally, this compound has been reported to inhibit Fas ligand- and TNF-related apoptosis-inducing ligand-induced apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and, consequently, its efficacy

Biochemical Analysis

Biochemical Properties

Muristerone A participates in biochemical reactions through the mediation of nuclear hormone receptors, specifically Utraspiracle and the ecdysone receptor . It causes Ultraspiracle to form a heterodimer which complexes with the ecdysone receptor . This interaction plays a crucial role in insect development .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been used to induce expression of genes in ecdysone-inducible system expression vectors, without detrimental effects in mammalian cell cultures and in transgenic mice . It has also been utilized to induce gene expression in a chimeric ecdysone receptor system in monocotyledonous plant cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nuclear hormone receptors. Specifically, it causes the formation of a heterodimer between Ultraspiracle and the ecdysone receptor . This complex then mediates the induction of ecdysone-inducible genes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be thoroughly characterized. It has been used to induce gene expression in various systems without causing detrimental effects .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been used in transgenic mice without causing detrimental effects .

Metabolic Pathways

Its role in mediating the induction of ecdysone-inducible genes suggests that it may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Its ability to induce gene expression in various systems suggests that it may be transported to and distributed within the nucleus .

Subcellular Localization

Given its role in mediating the induction of ecdysone-inducible genes, it is likely that it localizes to the nucleus where it interacts with nuclear hormone receptors .

Preparation Methods

Muristerone A can be prepared through various synthetic routes. One common method involves the extraction from the kaladana plant. The compound is soluble in pyridine, methanol, and ethanol . Industrial production methods typically involve the use of organic solvents and specific reaction conditions to isolate and purify the compound .

Chemical Reactions Analysis

Muristerone A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyridine, methanol, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives of this compound .

Scientific Research Applications

Muristerone A has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it plays a crucial role in the study of insect development and metamorphosis. In medicine, this compound is used to induce gene expression in ecdysone-inducible systems, which are valuable for studying gene function and regulation . Additionally, it has applications in the industry for the production of genetically engineered plants and animals .

Properties

IUPAC Name

(2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJUYAVTHIEHAI-LHBNDURVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959583
Record name 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38778-30-2
Record name Muristerone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038778302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muristerone a
Reactant of Route 2
Reactant of Route 2
Muristerone a
Reactant of Route 3
Muristerone a
Reactant of Route 4
Muristerone a
Reactant of Route 5
Muristerone a
Reactant of Route 6
Muristerone a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.